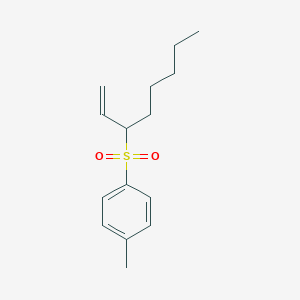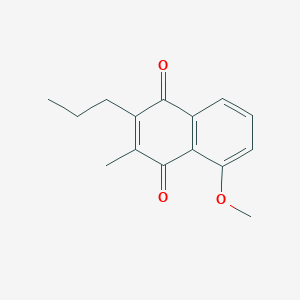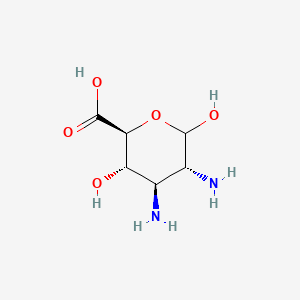
Benz(e)acephenanthrylen-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(e)acephenanthrylen-7-ol is an organic compound with the chemical formula C20H12O It is a polycyclic aromatic hydrocarbon (PAH) that consists of four benzene rings around a five-membered ring, with a hydroxyl group attached at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylen-7-ol typically involves multiple steps. One common method starts with the cyclization of 4-(5-acenapthenyl)butyric acid. This process involves several intermediate steps, including the formation of a vinylic bridge, which is crucial for the final structure of the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale for research purposes.
化学反応の分析
Types of Reactions
Benz(e)acephenanthrylen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while substitution reactions may yield halogenated derivatives.
科学的研究の応用
Benz(e)acephenanthrylen-7-ol has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Researchers study its effects on biological systems, including its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
作用機序
The mechanism of action of Benz(e)acephenanthrylen-7-ol involves its interaction with specific molecular targets and pathways. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Similar compounds to Benz(e)acephenanthrylen-7-ol include:
Acephenanthrylene: A tetracyclic polycyclic aromatic hydrocarbon with a similar structure but without the hydroxyl group.
Benzo[e]fluoranthene: Another polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group at the 7th position
特性
CAS番号 |
81824-10-4 |
|---|---|
分子式 |
C20H12O |
分子量 |
268.3 g/mol |
IUPAC名 |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-17-ol |
InChI |
InChI=1S/C20H12O/c21-18-10-4-9-16-15-8-3-7-14-13-6-2-1-5-12(13)11-17(19(14)15)20(16)18/h1-11,21H |
InChIキー |
CGFSZMCPBMMNSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C(=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
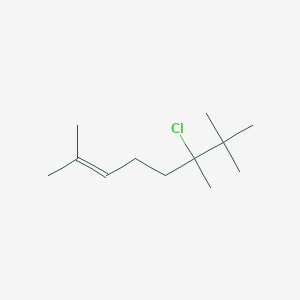
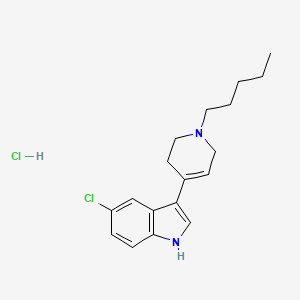
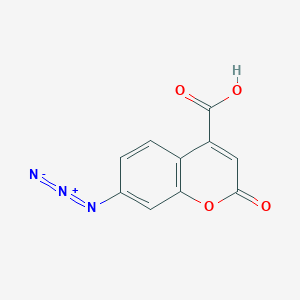
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
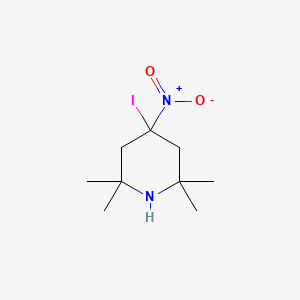
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)


